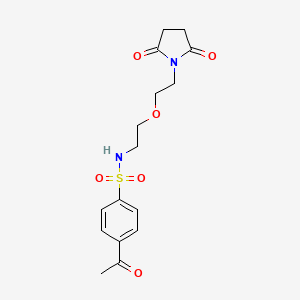

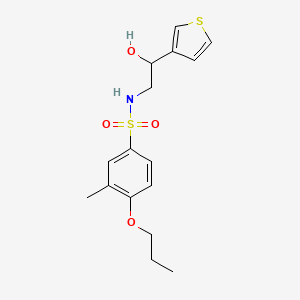

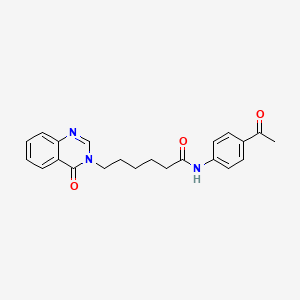

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sulfonamides, including derivatives similar to the compound of interest, often undergo synthesis through reactions involving amines and sulfonyl chlorides or through the modification of existing sulfonamide compounds. The synthesis procedures can vary widely depending on the desired sulfonamide derivative's functional groups and structural complexity. For instance, synthesis routes might involve specific reactions such as aminohalogenation or cyclization processes, which are meticulously optimized for yield and selectivity (Zhang et al., 2010; Patel et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their biological activity and chemical properties. Techniques such as crystallography, NMR, and computational modeling are employed to elucidate the conformations, stereochemistry, and electronic structure of these molecules. Detailed structural analysis can reveal the presence of specific tautomeric forms, aiding in understanding the compound's reactivity and interactions (Li et al., 2014).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, reflecting their versatile reactivity profile. They can undergo nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions, which are fundamental for synthesizing diverse derivatives. The chemical properties, such as acidity and basicity of the sulfonamide group, significantly influence their reactivity and potential applications (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamides, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of substituents and functional groups can significantly affect these properties, impacting the compound's utility in various applications. For instance, modifications to enhance solubility or thermal stability can be crucial for pharmaceutical applications (Nikonov et al., 2021).

Chemical Properties Analysis

Sulfonamides exhibit a range of chemical properties, including their ability to act as hydrogen bond donors and acceptors. This feature is critical for their biological activity, as it influences their interaction with biological targets. The electronic properties, such as electron distribution and density, also play a significant role in determining their reactivity and potential as inhibitors or reactants in chemical reactions (Romero & Margarita, 2008).

Scientific Research Applications

Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Properties : A study by Küçükgüzel et al. (2013) synthesized and evaluated novel derivatives of Celecoxib, a close relative to the specified compound. These derivatives exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One compound, in particular, showed potential to be developed into a therapeutic agent due to its significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Activities : Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes. These substances exhibited significant antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans, suggesting their potential as antimicrobial agents (Altundas et al., 2010).

Potential Antitubercular Agent : A study by Purushotham and Poojary (2018) explored the synthesis of a compound structurally similar to the specified chemical. This compound showed potential as an antitubercular agent by inhibiting the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).

Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds showed promise for use as Type II photosensitizers in the treatment of cancer in photodynamic therapy, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibitors : Eraslan-Elma et al. (2022) worked on new 1H‐indole‐2,3‐dione 3‐thiosemicarbazones with a 3‐sulfamoylphenyl moiety, showing high selectivity and inhibition for human carbonic anhydrases, which are relevant in various physiological and pathological processes (Eraslan-Elma et al., 2022).

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-3-methyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-3-7-21-16-5-4-14(9-12(16)2)23(19,20)17-10-15(18)13-6-8-22-11-13/h4-6,8-9,11,15,17-18H,3,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXUADZFCSPIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)

![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)

![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)